2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate
Description
Properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO4/c1-2-21-14-8-10(9-19)7-13(17)15(14)22-16(20)11-3-5-12(18)6-4-11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZWDYJXLUSDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate typically involves the esterification of 2-bromo-6-ethoxy-4-formylphenol with 4-chlorobenzoic acid. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives.
Reduction Reactions: Alcohol derivatives.
Ester Hydrolysis: Phenol and carboxylic acid.
Scientific Research Applications
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate is widely used in scientific research for its diverse applications:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the bromine and formyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by its unique substituents:
- Ethoxy group at position 6 (steric and electronic effects).
- 4-Chlorobenzoate ester (electron-withdrawing para-substituent).
Below is a comparative analysis with key analogues:
Electronic Effects
- The 4-chlorobenzoate group in the target compound provides stronger electron-withdrawing effects compared to 2-chlorobenzoate (e.g., in C₁₆H₁₂Cl₂O₄), which may stabilize transition states in nucleophilic aromatic substitution .
- The bromine substituent (vs.
Steric and Solubility Considerations
Thermal and Physical Properties
- Boiling Points : Predicted boiling points for methoxy-substituted analogues (e.g., 530.2±50.0°C for C₁₅H₁₀BrClO₄) suggest higher thermal stability than ethoxy variants due to reduced steric hindrance .
- Density : The target compound’s density (~1.5–1.6 g/cm³) aligns with brominated aromatics, whereas chloro-fluoro derivatives (e.g., C₁₃H₈Cl₂FO₂) may exhibit lower densities .
Biological Activity
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine, chlorine, and formyl functional groups, allows it to interact with biological systems in multiple ways. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
The molecular formula of this compound is C16H12BrClO3. The compound's structure includes:
- Bromine and Chlorine Atoms : Contributing to its reactivity.
- Formyl Group : Enhancing its potential as an electrophile in biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This property is particularly useful in drug development for targeting metabolic pathways.
- Signal Transduction Interference : It may disrupt cellular signaling pathways by modifying the activity of key proteins involved in these processes, potentially leading to altered cellular responses.
- Receptor Binding : The compound can interact with cell surface receptors, influencing various physiological functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit comparable effects. For instance, derivatives with bromo substitutions have shown potent activity against Acinetobacter baumannii, a significant pathogen in healthcare settings .
Case Studies
- Study on Enzyme Inhibition :
- Signal Transduction Research :
Data Tables
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-Bromo-6-ethoxy-4-formylphenyl | Acinetobacter baumannii | 3.125 | Enzyme Inhibition |
| Similar Bromo Derivative | A. baumannii | 1.56 | Signal Transduction Interference |
| Halogenated Compound | Cancer Cell Lines | Varies | Receptor Binding and Apoptosis Induction |
Q & A
Q. What advanced analytical techniques are required to resolve structural ambiguities in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
